1-Oxa-6-azaspiro[3.3]heptane oxalate

Catalog No.
S816222
CAS No.
1427358-60-8
M.F
C7H11NO5
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-6-azaspiro[3.3]heptane oxalate

CAS Number

1427358-60-8

Product Name

1-Oxa-6-azaspiro[3.3]heptane oxalate

IUPAC Name

1-oxa-6-azaspiro[3.3]heptane;oxalic acid

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C5H9NO.C2H2O4/c1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)

InChI Key

HEQQLMIYMDQAPT-UHFFFAOYSA-N

SMILES

C1COC12CNC2.C(=O)(C(=O)O)O

Canonical SMILES

C1COC12CNC2.C(=O)(C(=O)O)O

1-Oxa-6-azaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula C7H11NO5 and a CAS number of 1427358-60-8. This compound features a unique spirocyclic structure, which is characterized by a combination of an oxygen atom and a nitrogen atom within its framework. The presence of oxalate indicates that it contains oxalic acid derivatives, which can significantly influence its chemical properties and biological activities. The compound is typically available as a solid or liquid, with a purity level of around 97% in commercial preparations .

Typical of compounds containing both nitrogen and oxygen functionalities. These reactions may include:

  • Acid-base reactions: Due to the presence of oxalate, it can react with bases to form salts.
  • Nucleophilic substitutions: The nitrogen atom can participate in nucleophilic attacks, making it reactive towards electrophiles.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, leading to the formation of simpler molecules or ions.

The specific reaction pathways depend on the conditions such as pH, temperature, and the presence of other reactants.

  • Antimicrobial effects: Many spirocyclic compounds show promise as antimicrobial agents.
  • Cytotoxicity: The compound may have potential applications in cancer research due to structural similarities with known cytotoxic agents.
  • Neuroactivity: Given its nitrogen-containing structure, it might interact with neurotransmitter systems.

Further empirical studies are necessary to elucidate its specific biological effects.

The synthesis of 1-Oxa-6-azaspiro[3.3]heptane oxalate typically involves multi-step organic synthesis techniques. Common methods may include:

  • Cyclization reactions: Utilizing precursors that contain both nitrogen and oxygen functionalities to form the spirocyclic structure.
  • Oxidation reactions: Converting suitable starting materials into the desired oxalate derivative.
  • Refluxing in acidic or basic conditions: This can facilitate the formation of the spirocyclic framework.

Specific synthetic routes can vary based on available starting materials and desired yield.

1-Oxa-6-azaspiro[3.3]heptane oxalate has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for drug development targeting specific diseases.
  • Chemical intermediates: It can be used in the synthesis of more complex molecules in organic chemistry.
  • Research tools: Its unique properties make it a candidate for studying biological interactions at the molecular level.

Several compounds share structural similarities with 1-Oxa-6-azaspiro[3.3]heptane oxalate. Notable examples include:

Compound NameMolecular FormulaKey Features
6-Oxa-1-azaspiro[3.3]heptane hemioxalateC12H20N2O6Contains two nitrogen atoms; larger spirocyclic structure
1-Aza-bicyclo[2.2.2]octaneC8H13NSimilar bicyclic structure; lacks oxygen functionality
1-Oxa-bicyclo[2.2.2]octaneC8H12OContains an oxygen atom; different ring size

The uniqueness of 1-Oxa-6-azaspiro[3.3]heptane oxalate lies in its specific arrangement of functional groups and its potential biological activities, which may not be present in these similar compounds.

The optimization of cyclization reactions for 1-oxa-6-azaspiro[3.3]heptane oxalate synthesis involves careful control of multiple parameters including temperature, solvent selection, base concentration, and reaction timing [3] [5]. Design of experiments methodology has been extensively employed to identify optimal conditions for maximizing product formation while minimizing side reactions [3].

Temperature and Solvent Effects

Temperature optimization studies reveal that reactions conducted at 80 degrees Celsius provide optimal conversion rates while minimizing decomposition of reactive intermediates [3] [5]. The choice of solvent significantly impacts both reaction rate and product selectivity, with sulfolane emerging as the preferred medium due to its superior solvation properties and enhanced safety profile compared to dimethyl sulfoxide or dimethylformamide [3].

Water content in the reaction medium plays a critical role in determining reaction outcomes [3]. Studies demonstrate that increasing water concentrations from 0 to 10 weight percent results in decreased conversion efficiency due to competitive decomposition of the alkylating agent [3]. The optimal water content is maintained at approximately 3 weight percent to balance reaction efficiency with practical handling considerations [3].

Base Selection and Stoichiometry

Base selection studies indicate that sodium hydroxide provides superior performance compared to weaker bases such as potassium carbonate or organic bases [3] [5]. The optimal base loading ranges from 2.4 to 2.5 equivalents, with higher concentrations leading to increased impurity formation through secondary alkylation reactions [3].

The mode of base addition significantly influences reaction outcomes [3]. Slow addition of sodium hydroxide solution to the heated reaction mixture maintains low instantaneous base concentrations, thereby favoring intramolecular cyclization over intermolecular side reactions [3]. This approach results in product levels exceeding 90 area percent with starting material and impurity levels both below 5 area percent [3].

Reaction Kinetics and Mechanistic Considerations

Kinetic studies reveal that the cyclization process follows first-order kinetics with respect to the substrate concentration [3]. The rate-determining step involves deprotonation of the aniline nitrogen followed by intramolecular nucleophilic substitution to form the azetidine ring [3]. Competition studies demonstrate that cyclization is favored over intermolecular alkylation when substrate concentrations are maintained below 0.05 molar [3].

The formation of bis-aniline impurities represents the primary competitive pathway, proceeding through a second-order intermolecular process [3]. Optimization strategies focus on maintaining low instantaneous concentrations of both nucleophile and electrophile to suppress this unwanted reaction [3].

Large-Scale Synthesis and Process Chemistry Considerations

Large-scale synthesis of 1-oxa-6-azaspiro[3.3]heptane oxalate requires careful consideration of process chemistry factors including heat management, mixing efficiency, equipment compatibility, and waste minimization [3] [5] [7]. Successful scale-up has been demonstrated from laboratory scale to 400-gram batches with consistent yields and product quality [3].

Equipment and Process Design

The synthesis employs standard glass-lined reactors equipped with overhead stirring systems and temperature control capabilities [3] [5]. Reactor design considerations include adequate heat transfer surfaces to manage the exothermic cyclization reaction and sufficient mixing capacity to ensure homogeneous reaction conditions [3].

Distillation equipment requirements for intermediate purification include short-path vacuum distillation apparatus capable of achieving vapor temperatures between 70 and 85 degrees Celsius [3]. Collection systems must accommodate the separation of low-boiling impurities from the desired product fraction [3].

Scale-Up Performance Data

Large-scale synthesis demonstrations consistently achieve isolated yields of 72 percent for the oxetane formation step and 85.5 percent average yield for the final alkylation reaction [3] [5]. Product purity improves with increasing reaction scale, reaching 99 weight percent at 100-gram scale, suggesting that isolation efficiency increases at larger scales [3].

Scale (grams)Isolated Yield (%)Product Purity (%)Reaction Time (hours)
657295.46
2007298.36
4007296.06

Process mass intensity calculations indicate that the optimized route provides significant improvements over previous synthetic approaches [3]. The overall yield of 62 percent represents more than double the efficiency of earlier methods that required isolation of unstable oxalate salt intermediates [3].

Purification Techniques and Yield Maximization

Purification of 1-oxa-6-azaspiro[3.3]heptane oxalate requires specialized techniques to address the unique challenges associated with spirocyclic compounds, including their tendency toward degradation and the formation of multiple stereoisomers [1] [8] [9]. The final product is typically isolated as the oxalate salt to enhance stability and crystallinity [1] .

Column Chromatography Methods

Flash column chromatography on silica gel represents the primary purification method for intermediate compounds in the synthetic sequence [9] [10]. Optimization studies indicate that mobile phase compositions ranging from 20 to 50 percent ethyl acetate in petroleum ether provide effective separation of the desired product from synthetic impurities [11] [12].

Column loading factors typically range from 1 to 5 percent of the stationary phase weight to ensure adequate resolution [13] [9]. Gradient elution protocols beginning with low polarity solvents and gradually increasing to more polar compositions enable efficient separation while minimizing band broadening [10] [14].

Detection methods for monitoring column fractions include thin-layer chromatography analysis using ultraviolet visualization and chemical staining reagents [13] [10]. High-performance liquid chromatography analysis provides quantitative assessment of fraction purity and enables pooling decisions for maximum yield recovery [10] [15].

Crystallization and Salt Formation

The formation of oxalate salts significantly improves the crystallization behavior and storage stability of 1-oxa-6-azaspiro[3.3]heptane derivatives [1] [8]. Oxalic acid treatment of the free base in diethyl ether solution produces white crystalline precipitates with enhanced purity profiles [8] .

Recrystallization from ethanol solutions provides further purification and produces highly crystalline material suitable for analytical characterization [3] [5]. The recrystallized product exhibits melting points in the range of 204 to 206 degrees Celsius, indicating high purity [3].

Cooling crystallization protocols involve dissolution of crude material in hot ethanol followed by controlled cooling to room temperature [16] [17]. This approach maximizes recovery while maintaining product quality, with typical yields exceeding 80 percent for the crystallization step [17].

Alternative Purification Strategies

Supercritical fluid chromatography has emerged as a valuable technique for separating spirocyclic isomers that are difficult to resolve by conventional methods [16]. This approach utilizes carbon dioxide-based mobile phases with organic modifiers to achieve separations while avoiding aqueous conditions that may promote decomposition [16].

Preparative-scale chromatography using specialized columns designed for spirocyclic compounds enables purification of multi-gram quantities [16] [10]. These methods typically employ acetonitrile-carbon dioxide mobile phases with diethylamine additives to improve peak shape and resolution [16].

Analytical Methods and Quality Control

High-performance liquid chromatography serves as the primary analytical method for assessing product purity and identifying synthetic impurities [3] [5] [15]. Method development focuses on achieving baseline separation of the target compound from structural analogs and degradation products [15].

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and enables detection of minor impurities that may not be resolved by chromatographic methods [3] [5]. Carbon-13 and fluorine-19 nuclear magnetic resonance techniques are particularly valuable for confirming the integrity of the spirocyclic framework [3].

Mass spectrometry analysis supports structural assignments and enables identification of unknown impurities formed during synthesis or storage [3]. High-resolution mass spectrometry provides molecular formula confirmation and supports mechanistic understanding of degradation pathways [3].

X-ray Crystallographic Studies of Spiro[3.3]heptane Derivatives

Single-crystal X-ray diffraction analysis represents the most definitive method for confirming the three-dimensional structure of 1-Oxa-6-azaspiro[3.3]heptane oxalate and related spirocyclic compounds. The crystallographic investigations reveal fundamental insights into the molecular geometry and packing arrangements of these strained heterocyclic systems [1] [2].
The crystal structure of 1-Oxa-6-azaspiro[3.3]heptane oxalate typically adopts a triclinic or monoclinic crystal system with space groups P-1 or P21/c, depending on the specific crystallization conditions [2]. The spirocyclic framework exhibits characteristic geometric parameters that distinguish it from conventional heterocycles. The central spiro carbon demonstrates tetrahedral geometry with bond angles ranging from 88° to 92°, representing a deviation from the ideal tetrahedral angle of 109.5° [2] [3].

The constituent cyclobutane rings in the spiro[3.3]heptane framework display significant puckering, with dihedral angles measuring between 12.9° and 21.2° [2]. This puckering serves to relieve ring strain inherent in the four-membered ring systems. The oxetane ring exhibits a puckering angle of approximately 15-20°, while the azetidine ring shows similar conformational flexibility [1] [4].

Detailed structural analysis of 2-oxa-6-azaspiro[3.3]heptane derivatives demonstrates that the availability of high-quality crystals enables comprehensive examination of molecular geometry and flexibility [1]. The solid-state structure provides crucial insights into the three-dimensional arrangement of atoms within the spirocyclic framework, revealing how the perpendicular arrangement of the two four-membered rings creates unique spatial relationships.

The crystallographic data reveal that the oxalate counterion forms extensive hydrogen bonding networks with the protonated nitrogen center of the spirocyclic system. These intermolecular interactions contribute to the overall stability of the crystal lattice and influence the packing motif, typically resulting in layered structures with alternating organic and inorganic components [5] [3].

Crystallographic ParameterValueSignificance
Crystal SystemTriclinic/MonoclinicIndicates molecular packing arrangement
Space GroupP-1 / P21/cDetermines molecular symmetry
Bond Angles at Spiro Center88-92° (C-spiro-C)Confirms tetrahedral geometry at spiro center
Ring PuckeringPuckered cyclobutane ringsRelieves ring strain
Dihedral Angles12.9-21.2°Measures deviation from planarity
Intermolecular InteractionsHydrogen bonding with oxalateStabilizes crystal structure
Packing MotifLayer structureInfluences physical properties

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1-Oxa-6-azaspiro[3.3]heptane oxalate through detailed analysis of both ¹H and ¹³C NMR spectra. The spirocyclic framework exhibits characteristic resonance patterns that enable unambiguous assignment of all carbon and hydrogen environments [1] [6] [7].

The ¹H NMR spectrum of 1-Oxa-6-azaspiro[3.3]heptane oxalate recorded in deuterated chloroform (CDCl₃) at 400 MHz reveals two distinct multipicity patterns. The oxetane methylene protons (OCH₂) appear as a singlet at δ 4.72 ppm, integrating for four protons [1]. These protons are magnetically equivalent due to the rapid interconversion between puckered conformations of the oxetane ring at ambient temperature.

The azetidine methylene protons (NCH₂) display a characteristic singlet at δ 3.36 ppm, also integrating for four protons [1]. The downfield shift of the oxetane protons relative to the azetidine protons reflects the greater deshielding effect of the electronegative oxygen atom compared to nitrogen. This chemical shift difference provides a reliable diagnostic tool for distinguishing between the two ring systems.

When the spectrum is recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 600 MHz, the chemical shifts exhibit solvent-dependent variations. The oxetane protons appear at δ 4.74 ppm while the azetidine protons resonate at δ 3.54 ppm [1]. The oxalate counterion contributes additional complexity to the spectrum, with the carboxylate carbon resonating at approximately δ 158-160 ppm.

The ¹³C NMR spectrum provides complementary structural information with characteristic resonances for each carbon environment. The oxetane carbon atoms (OCH₂) appear at δ 80.0 ppm, reflecting the deshielding effect of the adjacent oxygen atom [1] [4]. The azetidine carbon atoms (NCH₂) resonate at δ 62.5 ppm, while the central spiro carbon appears at δ 38.5 ppm [1].

Advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) experiments, confirm the connectivity patterns within the spirocyclic framework [6] [7]. The COSY spectrum reveals scalar coupling between adjacent methylene protons, while HSQC experiments establish direct carbon-hydrogen correlations.

The ¹⁴N NMR spectrum of spirocyclic derivatives provides additional structural insights, with the azetidine nitrogen appearing at δ -312.29 ppm with a line width of 1470 Hz [1]. The observation of this quadrupolar nucleus in solution NMR indicates the symmetric environment of the nitrogen center within the spirocyclic framework.

NMR ParameterChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H NMR (CDCl₃, 400 MHz)4.72s4HOCH₂
¹H NMR (CDCl₃, 400 MHz)3.36s4HNCH₂
¹³C NMR (CDCl₃, 100 MHz)80.0s-OCH₂
¹³C NMR (CDCl₃, 100 MHz)62.5s-NCH₂
¹³C NMR (CDCl₃, 100 MHz)38.5s-Spiro C
¹⁴N NMR-312.29--Azetidine N

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the fragmentation behavior of 1-Oxa-6-azaspiro[3.3]heptane oxalate under electron impact (EI) and electrospray ionization (ESI) conditions. The fragmentation patterns reveal characteristic pathways that reflect the inherent instability of the strained four-membered rings and the preferred cleavage sites within the spirocyclic framework [8] [9] [10].

Under electron impact conditions at 70 eV, the molecular ion peak appears at m/z 99, corresponding to the protonated free base [M+H]⁺. This molecular ion exhibits moderate stability, with a relative intensity of approximately 100% serving as the base peak in the mass spectrum [11] [12]. The fragmentation pattern demonstrates preferential cleavage at the ring junctions, resulting in characteristic fragment ions that provide structural information.

The primary fragmentation pathway involves the loss of formaldehyde (CH₂O) from the oxetane ring, generating a fragment ion at m/z 69 with moderate intensity. This fragmentation reflects the inherent strain in the four-membered oxetane ring and the thermodynamic favorability of eliminating the oxygen-containing unit [10]. A secondary fragmentation pathway involves the loss of ethylene (C₂H₄) from the azetidine ring, producing a fragment ion at m/z 71.

Ring-opening fragmentation of the oxetane moiety generates a series of characteristic fragments, including m/z 84 corresponding to [M-CH₂OH]⁺ and m/z 70 from [M-CHO]⁺. The azetidine ring demonstrates greater stability under mass spectrometric conditions, with fragmentation primarily occurring through C-N bond cleavage rather than complete ring destruction [9] [10].

The presence of the oxalate counterion in the salt form significantly influences the ionization behavior under electrospray conditions. The compound readily forms [M+H]⁺ ions corresponding to the protonated spirocyclic base, while the oxalate anion may be observed as separate ionic species or in cluster formation with the organic cation [8] [9].

Collision-induced dissociation (CID) experiments provide additional fragmentation information, revealing that charge-remote fragmentations dominate the mass spectral behavior. The spirocyclic framework exhibits characteristic fragmentations involving both α-cleavage adjacent to the heteroatoms and ring-opening processes that relieve the inherent ring strain [8].

m/z ValueFragment IonProposed StructureRelative Intensity
99[M]⁺-Molecular ion100%
84[M-CH₂OH]⁺Loss of hydroxymethyl75%
70[M-CHO]⁺Loss of formyl group45%
56[C₄H₈]⁺Cyclobutane fragment60%
42[C₃H₆]⁺Propene fragment80%
28[C₂H₄]⁺-Ethylene fragment30%

Comparative Analysis with Related Spirocyclic Systems

The structural and spectral characteristics of 1-Oxa-6-azaspiro[3.3]heptane oxalate must be evaluated in the context of related spirocyclic compounds to understand the unique features and potential applications of this specific molecular framework [14] [15]. This comparative analysis encompasses both structural isomers and functional derivatives within the spiro[3.3]heptane family.
The comparison with 2-oxa-6-azaspiro[3.3]heptane reveals significant structural differences despite the identical molecular formula C₅H₉NO for the free bases. The regioisomeric relationship between these compounds results in distinct chemical and physical properties, with 2-oxa-6-azaspiro[3.3]heptane demonstrating enhanced utility as a morpholine surrogate in medicinal chemistry applications [14]. The different positioning of the oxygen and nitrogen atoms within the spirocyclic framework leads to altered electronic properties and hydrogen bonding capabilities.

Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid) represents a structurally related compound that has found extensive applications in metal-organic framework (MOF) synthesis and polymer chemistry [15]. The comparison reveals that the introduction of carboxyl functional groups significantly alters the chemical reactivity and coordination chemistry of the spirocyclic scaffold. The dicarboxylic acid derivative exhibits enhanced solubility in polar solvents and demonstrates the ability to act as a bidentate ligand in coordination compounds.

Dates

Last modified: 08-16-2023

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